molecular formula C10H12N2O B1297104 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one CAS No. 77726-78-4

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one

Cat. No. B1297104
CAS RN: 77726-78-4
M. Wt: 176.21 g/mol
InChI Key: BXJMRXBQNLKDCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is 176.22 . The InChI Code is 1S/C10H12N2O/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) .


Chemical Reactions Analysis

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one has been used as a precursor in the synthesis of other heterocyclic compounds, such as quinazolines and quinolines. It has also been used as a catalyst in the synthesis of polymers and other materials.


Physical And Chemical Properties Analysis

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one has been found to possess several biochemical and physiological effects. It has been found to possess antiviral, antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been found to possess antioxidant and anti-cancer properties.

Scientific Research Applications

Catalytic Synthesis Applications

The compound 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is instrumental in the field of catalytic synthesis. For instance, a copper(I) complex of 1,3-DimethylBarbituric acid modified SBA-15 acts as an efficient catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, showcasing the utility of such compounds in producing high-yield heterocyclic compounds through catalytic processes. The catalyst demonstrated reusability and high efficiency in product yield, indicating its potential in sustainable chemical synthesis processes (Hajjami, Ghorbani, & Yousofvand, 2017).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds involves the creation of 2,2-bis(dimethylamino)-3-alkyl or benzyl 2,3-dihydroquinazolin-4(1H)-one compounds. A novel strategy employing a one-pot multicomponent reaction has been developed, highlighting the compound's role in the versatile and efficient synthesis of complex heterocyclic structures. This method facilitates the exploration of new pharmacologically active compounds with potential therapeutic applications (Jaganmohan et al., 2018).

Photophysical and Electrochemical Studies

The compound also finds application in photophysical and electrochemical studies. For example, research into the crystal structure and IR and electronic spectra of related heterocyclic compounds contributes to our understanding of their electronic properties and potential applications in materials science and molecular electronics. Such studies offer insights into the structural and electronic characteristics of these compounds, paving the way for their use in developing new materials with specific optical and electronic functionalities (Sokol et al., 2001).

Advanced Material Synthesis

The compound is also relevant in the synthesis of advanced materials. Research into the selective oxidation and reduction of metal complexes with heterocyclic ligand bridges reveals the compound's potential in crafting materials with unique electrochemical properties. These materials are of interest for their applications in catalysis, electronic devices, and energy storage solutions, demonstrating the broad applicability of 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one in material science (Piglosiewicz et al., 2007).

Safety And Hazards

The safety information and MSDS for 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one can be found on the product page . For more detailed safety and hazard information, it is recommended to refer to the MSDS provided by the manufacturer .

properties

IUPAC Name

2,2-dimethyl-1,3-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJMRXBQNLKDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344218
Record name 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one

CAS RN

77726-78-4
Record name 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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